molecular formula C9H7NO B1318953 3-(2-Oxoethyl)benzonitrile CAS No. 109346-98-7

3-(2-Oxoethyl)benzonitrile

Cat. No. B1318953
M. Wt: 145.16 g/mol
InChI Key: ADLIBSBJYAKITA-UHFFFAOYSA-N
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Description

3-(2-Oxoethyl)benzonitrile , also known as 2-(Benzonitrile)acetaldehyde , is an organic compound with the chemical formula C₉H₇NO. It combines a benzene ring, a nitrile group, and an acetaldehyde moiety. The compound exhibits interesting reactivity due to its functional groups.



Synthesis Analysis

The synthesis of 3-(2-Oxoethyl)benzonitrile involves various methods, including Knoevenagel condensation . In this reaction, benzaldehyde (or its derivatives) reacts with malononitrile or ethyl cyanoacetate in the presence of a base (such as sodium ethoxide) to yield the desired product. The condensation occurs at the α-carbon of the aldehyde, leading to the formation of the nitrile group.



Molecular Structure Analysis

The molecular structure of 3-(2-Oxoethyl)benzonitrile consists of the following components:



  • A benzene ring (aromatic system)

  • An acetaldehyde group (CH₃CHO)

  • A nitrile group (CN)


The compound’s planar geometry arises from the conjugation between the aromatic ring and the nitrile group.



Chemical Reactions Analysis


  • Hydrolysis : Under acidic or basic conditions, 3-(2-Oxoethyl)benzonitrile can undergo hydrolysis to yield benzoic acid and acetaldehyde.

  • Reduction : Reduction with hydrogen gas and a catalyst can convert the nitrile group to the corresponding primary amine.

  • Substitution Reactions : The benzene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 60-70°C

  • Boiling Point : Around 250-260°C

  • Solubility : Soluble in organic solvents (e.g., acetone, ethanol) but sparingly soluble in water.

  • Odor : Aromatic, reminiscent of benzaldehyde.


Scientific Research Applications

Solar Cell Applications

Benzonitrile derivatives, including 3-(2-Oxoethyl)benzonitrile, have shown promise in the field of solar energy. For instance, a study by Latini et al. (2014) demonstrated the beneficial effects of benzonitrile as an electrolyte solvent in Dye Sensitized Solar Cells (DSSCs). The use of benzonitrile ensured long-term stability and satisfactory efficiencies in these solar cells, marking an important step towards economically viable and stable solar energy devices.

Catalysis and Chemical Reactions

Benzonitrile compounds are also significant in catalysis and various chemical reactions. A study by Wali et al. (1998) explored the reaction of methyl benzoate with NH3 over Montmorillonite K10 clay, producing benzonitrile as a product. This research highlighted the potential of benzonitrile compounds in catalyzing reactions involving aromatic and aliphatic esters.

Corrosion Inhibition

In the field of materials science, particularly corrosion inhibition, benzonitrile derivatives have shown effectiveness. Chaouiki et al. (2018) synthesized benzonitrile derivatives and evaluated them as corrosion inhibitors for mild steel. Their research indicated that these compounds were excellent corrosion inhibitors, pointing to their potential application in protecting metals from corrosive environments.

Photocatalytic Reduction

Benzonitrile derivatives have been studied for their role in photocatalytic reduction. Imamura et al. (2013) investigated the photocatalytic reduction of benzonitrile to benzylamine using palladium-loaded titanium(IV) oxide. This research contributes to the understanding of photocatalytic processes and their applications in chemical synthesis.

Environmental Applications

The environmental degradation of benzonitrile compounds has also been a subject of study. Harper (1977) researched the fungal degradation of benzonitrile, revealing its biodegradation pathway via a fungus that used benzonitrile as its sole carbon and nitrogen source. This study is crucial for understanding the environmental impact and biodegradation of benzonitrile compounds.

Safety And Hazards


  • Toxicity : 3-(2-Oxoethyl)benzonitrile is toxic if ingested, inhaled, or absorbed through the skin.

  • Irritant : It can irritate the eyes, skin, and respiratory tract.

  • Flammability : The compound is flammable; handle with care.

  • Environmental Impact : Dispose of properly to prevent environmental contamination.


Future Directions

Research on 3-(2-Oxoethyl)benzonitrile should explore:



  • Biological Activity : Investigate its potential as a drug lead or bioactive compound.

  • Derivatives : Synthesize derivatives with modified functional groups for improved properties.

  • Reaction Mechanisms : Further elucidate its reactivity and mechanisms.


properties

IUPAC Name

3-(2-oxoethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLIBSBJYAKITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591415
Record name 3-(2-Oxoethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxoethyl)benzonitrile

CAS RN

109346-98-7
Record name 3-(2-Oxoethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-(2,3-dihydroxypropyl)benzonitrile (2.7 g, 15.3 mmol) in MeOH/H2O (v/v=3:1, 40 mL) was added NaIO4 at 0° C. and then stirred at 0° C. for 1.5 h. The result mixture was filtered and the filtrate was concentrated to afford 3-(2-oxoethyl)benzonitrile, which was used next step without further purification.
Quantity
2.7 g
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MS Park, HJ Park, YJ An, JH Choi, G Cha… - Journal of Enzyme …, 2020 - Taylor & Francis
A series of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles, 7a–c, 11a–h, and 16a–h has been synthesised and evaluated for their ALK5 inhibitory activity in an enzyme assay …
Number of citations: 6 www.tandfonline.com
J Yang, S Basu, L Hu - Medicinal Chemistry Research, 2022 - Springer
Small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis are emerging as a potential alternative therapeutic …
Number of citations: 0 link.springer.com
F Hirayama, H Koshio, T Ishihara, S Watanuki… - Bioorganic & medicinal …, 2002 - Elsevier
Factor Xa (FXa) is a serine protease which plays a pivotal role in the coagulation cascade. The inhibition of FXa has received great interest as a potential target for the development of …
Number of citations: 38 www.sciencedirect.com
N Babault, A Allali-Hassani, F Li, J Fan… - Journal of medicinal …, 2018 - ACS Publications
Nicotinamide N-methyltransferase (NNMT) catalyzes the N-methylation of pyridine-containing compounds using the cofactor S-5′-adenosyl-l-methionine (SAM) as the methyl group …
Number of citations: 59 pubs.acs.org
B Parhi, J Gurjar, S Pramanik, A Midya… - The Journal of organic …, 2016 - ACS Publications
An unprecedented enantioselective intramolecular oxa-Michael reaction of enols has been described. A squaramide-containing tertiary amine based bifunctional organocatalyst …
Number of citations: 27 pubs.acs.org

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